Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound characterized by a unique structure that combines elements of thiophene and pyran rings. This compound belongs to the class of thieno[2,3-c]pyrans, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is , and it is noted for its reactivity due to the presence of both an ethyl ester group and a fused bicyclic system.
The compound can be sourced from various chemical suppliers and research institutions, with detailed information available through databases such as PubChem and Benchchem. Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is often synthesized in laboratory settings for research purposes.
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is classified as a heterocyclic organic compound. Its structural features include:
The synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves several key steps:
In laboratory settings, reaction conditions such as temperature, solvent choice (commonly ethanol or acetonitrile), and reaction time are critical for optimizing yield and purity. Continuous flow reactors may also be employed in industrial settings to enhance efficiency.
The molecular structure of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H12O3S |
Molecular Weight | 212.26 g/mol |
IUPAC Name | Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |
InChI | InChI=1S/C10H12O3S/c1-2-13... |
Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCOC2) |
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions:
The reactivity of this compound makes it suitable for further functionalization in synthetic organic chemistry, allowing for the development of more complex molecules.
The mechanism of action for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with biological targets such as enzymes or receptors:
The precise mechanisms depend on the specific applications being studied and the derivatives formed from this compound.
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has several significant applications in scientific research:
This compound's versatility makes it an important subject of study across multiple scientific disciplines.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3